(1,2,3-13C3)propanedioic acid
Description
Structure
3D Structure
Propriétés
IUPAC Name |
(1,2,3-13C3)propanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O4/c4-2(5)1-3(6)7/h1H2,(H,4,5)(H,6,7)/i1+1,2+1,3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOBLEOULBTSOW-VMIGTVKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13C](=O)O)[13C](=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
107.040 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102342-85-8 | |
| Record name | 102342-85-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Strategies for 1,2,3 13c3 Propanedioic Acid
Precursor-Based Synthesis Approaches
The synthesis of (1,2,3-¹³C₃)propanedioic acid relies on the assembly of a three-carbon chain where each carbon is a ¹³C atom. This is typically achieved by starting with smaller, highly enriched ¹³C precursors.
Acetic acid and its derivatives are versatile two-carbon building blocks in organic synthesis. To synthesize a fully labeled three-carbon compound like (1,2,3-¹³C₃)propanedioic acid, one would need a combination of a two-carbon and a one-carbon labeled precursor. For instance, reacting [1,2-¹³C₂]acetic acid with a ¹³C-labeled cyanide source is a potential route.
A common historical method for preparing malonic acid involves the reaction of chloroacetic acid with sodium cyanide to form cyanoacetic acid, followed by hydrolysis. atamankimya.com Applying this to a labeled synthesis would involve:
Synthesis of [1,2-¹³C₂]chloroacetic acid from [1,2-¹³C₂]acetic acid.
Reaction with a labeled cyanide, such as potassium [¹³C]cyanide (K¹³CN), to produce [1,2,3-¹³C₃]cyanoacetic acid.
Hydrolysis of the resulting labeled cyanoacetic acid to yield (1,2,3-¹³C₃)propanedioic acid.
Another established route involves the malonic ester synthesis, which typically starts from diethyl malonate. pearson.com A variation of this uses ethyl acetate (B1210297) as a starting material. For a fully labeled product, one could envision a reaction sequence starting with ethyl [1,2-¹³C₂]acetate. Deprotonation with a strong base followed by carboxylation with [¹³C]carbon dioxide would yield the desired three-carbon backbone. rsc.org The subsequent hydrolysis of the ester groups would provide (1,2,3-¹³C₃)propanedioic acid.
| Starting Material(s) | Key Reagents | Intermediate Product | Final Product |
| [1,2-¹³C₂]Acetic Acid, [¹³C]Potassium Cyanide | 1. Cl₂, P (or other halogenating agent) 2. K¹³CN 3. H₃O⁺, Δ | [1,2,3-¹³C₃]Cyanoacetic acid | (1,2,3-¹³C₃)Propanedioic acid |
| Ethyl [1,2-¹³C₂]acetate, [¹³C]Carbon Dioxide | 1. Strong base (e.g., LDA) 2. ¹³CO₂ 3. H₃O⁺, Δ | Diethyl (1,2,3-¹³C₃)propanedioate | (1,2,3-¹³C₃)Propanedioic acid |
This table presents plausible synthetic routes based on established chemical reactions.
Three-carbon precursors that are already fully labeled provide a more direct path to (1,2,3-¹³C₃)propanedioic acid.
From [1,2,3-¹³C₃]Acrolein: Acrolein (CH₂=CH-CHO) is a three-carbon unsaturated aldehyde. The fully labeled isotopomer, [1,2,3-¹³C₃]acrolein, can serve as a starting point. Oxidation of the aldehyde and the double bond is required to produce propanedioic acid. A potential, though challenging, route would involve the oxidation of [1,2,3-¹³C₃]acrolein to [1,2,3-¹³C₃]acrylic acid, followed by further oxidation. A more viable pathway involves converting the acrolein to a more stable, saturated intermediate first. For example, [1,2,3-¹³C₃]acrolein can be converted to (1,2,3-¹³C₃)propane-1,3-diol. This diol can then be oxidized to form (1,2,3-¹³C₃)propanedioic acid.
From [1,2,3-¹³C₃]Glycerol: Glycerol (a three-carbon triol) is another excellent precursor. The fully labeled [1,2,3-¹³C₃]glycerol can be synthesized and is used in metabolic studies. protein-nmr.org.uk The synthesis of (1,2,3-¹³C₃)propanedioic acid from this precursor would involve the selective oxidation of the primary alcohol groups at positions 1 and 3 to carboxylic acids, while leaving the secondary alcohol at position 2 as a methylene (B1212753) group. This selective oxidation can be achieved using various modern oxidation reagents or catalytic systems.
| Precursor | Key Reaction Steps | Final Product |
| [1,2,3-¹³C₃]Acrolein | 1. Hydration & Hydrogenation to (1,2,3-¹³C₃)propane-1,3-diol 2. Oxidation | (1,2,3-¹³C₃)Propanedioic acid |
| [1,2,3-¹³C₃]Glycerol | Selective oxidation of primary hydroxyl groups | (1,2,3-¹³C₃)Propanedioic acid |
This table outlines synthetic strategies using fully-labeled three-carbon precursors.
Diversification to Other ¹³C-Labeled Propanedioic Acid Isotopomers
Besides the fully labeled (1,2,3-¹³C₃)propanedioic acid, isotopomers with ¹³C at specific positions are also synthetically important for mechanistic and metabolic studies.
[1,3-¹³C₂]Propanedioic Acid: This isotopomer is labeled only at the two carboxylic carbons. A common synthesis involves the hydrolysis of diethyl malonate-1,3-¹³C₂. The labeled diethyl ester is prepared from ¹³C-labeled starting materials, for example, by reacting ethyl chloroacetate (B1199739) with potassium [¹³C]cyanide, followed by hydrolysis and esterification, and then repeating the process to label the second carboxyl group, or through methods utilizing [¹³C]carbon monoxide.
[2-¹³C]Propanedioic Acid: Here, only the central methylene carbon is labeled. A synthetic route could start from ethyl acetate, labeling the alpha-carbon to make ethyl [2-¹³C]acetate. This can be converted to diethyl [2-¹³C]malonate by reaction with diethyl carbonate or via condensation with diethyl oxalate (B1200264) followed by decarbonylation. rsc.org Hydrolysis of the resulting diethyl [2-¹³C]malonate yields [2-¹³C]propanedioic acid. rsc.orgnih.govd-nb.info
[1-¹³C]Propanedioic Acid: This singly labeled compound can be synthesized by reacting unlabeled diethyl malonate with a ¹³C-labeled alkyl halide in a standard malonic ester synthesis, followed by hydrolysis and decarboxylation, though this yields a substituted acetic acid. A more direct route to a singly labeled malonic acid would involve carboxylation of a suitable two-carbon enolate with [¹³C]carbon dioxide.
The synthesis of these specifically labeled isotopomers allows researchers to precisely track the fate of individual carbon atoms in complex chemical and biological systems.
| Isotopomer | Typical Precursor(s) | Key Synthetic Method |
| [1,3-¹³C₂]Propanedioic acid | Diethyl malonate-1,3-¹³C₂ | Alkaline hydrolysis (saponification) |
| [2-¹³C]Propanedioic acid | Ethyl [2-¹³C]acetate | Condensation with diethyl oxalate, decarbonylation, and hydrolysis rsc.org |
| (1,2,3-¹³C₃)Propanedioic acid | [¹³CH₂(¹³CO₂H)₂] | Available commercially, synthesized from ¹³C-enriched small molecules sigmaaldrich.com |
This table summarizes the synthesis of different propanedioic acid isotopomers.
Applications in Metabolic Flux Analysis Mfa
Theoretical Frameworks of 13C-Metabolic Flux Analysis
The application of 13C-MFA can be categorized into several frameworks, distinguished primarily by their assumptions regarding the metabolic and isotopic state of the system. frontiersin.orgresearchgate.net
Steady-State 13C-MFA (SS-MFA) Principles
Steady-State 13C-MFA (SS-MFA) is the classical and most established approach, operating under the assumption that the biological system is in both a metabolic and isotopic steady state. researchgate.netoup.com This means that all metabolic fluxes and metabolite concentrations are constant over time, and the isotopic labeling of all metabolites has reached a stable equilibrium. frontiersin.orgoup.comd-nb.info The core principle of SS-MFA is that the redistribution of the 13C label from a tracer into various metabolites is dependent on the active metabolic pathway fluxes. oup.com By fitting a computational model of the metabolic network to the experimentally measured, steady-state labeling patterns, the intracellular fluxes can be quantified. oup.comuq.edu.au This method is particularly suited for analyzing the central carbon metabolism in well-controlled environments like chemostat cultures. researchgate.netoup.com
Isotopically Non-Steady-State 13C-MFA (INST-MFA)
Isotopically Non-Steady-State 13C-MFA (INST-MFA) is designed for systems that are in a metabolic steady state (constant fluxes) but have not yet reached an isotopic steady state. vanderbilt.edunih.gov This approach involves analyzing the transient labeling patterns of intracellular metabolites over time, immediately following the introduction of the 13C-labeled tracer. researchgate.netvanderbilt.edu INST-MFA is particularly advantageous for systems that are slow to reach isotopic equilibrium due to large metabolite pools or slow fluxes. vanderbilt.edu It is also the preferred method for studying autotrophic organisms that consume single-carbon substrates, where SS-MFA is not feasible because all metabolites would become uniformly labeled at isotopic steady state, providing no information on flux distribution. vanderbilt.edu By capturing the dynamic changes in labeling, INST-MFA can provide precise flux estimations and, in some cases, even estimate intracellular metabolite concentrations. vanderbilt.edu
Metabolically Non-Steady-State 13C-MFA (MNST-MFA)
Metabolically Non-Steady-State 13C-MFA (MNST-MFA) is the most complex framework, applied to systems where both metabolic fluxes and isotopic labeling are changing over time. frontiersin.org This method is suitable for dynamic processes, such as batch cultures or cells responding to environmental perturbations. frontiersin.org MNST-MFA requires solving differential equations that describe the changes in both metabolite concentrations and their isotopic labeling. frontiersin.org Instead of yielding a single flux value, this approach provides a time-dependent flux profile, offering a more detailed view of the metabolic adaptations of the system. frontiersin.org
Table 1: Comparison of 13C-MFA Frameworks
| Feature | Steady-State 13C-MFA (SS-MFA) | Isotopically Non-Steady-State 13C-MFA (INST-MFA) | Metabolically Non-Steady-State 13C-MFA (MNST-MFA) |
| Metabolic State | Steady | Steady | Non-Steady |
| Isotopic State | Steady | Non-Steady (Transient) | Non-Steady |
| Primary Measurement | Isotopic labeling at equilibrium. oup.com | Time-course of isotopic labeling. vanderbilt.edu | Time-course of labeling and concentrations. frontiersin.org |
| Key Assumption | Constant fluxes and stable labeling patterns. frontiersin.orgd-nb.info | Constant fluxes, but transient labeling. researchgate.netnih.gov | Time-varying fluxes and labeling. frontiersin.org |
| Primary Output | A single map of metabolic fluxes. oup.com | A single map of metabolic fluxes with potentially higher precision. vanderbilt.edu | A time-profile of metabolic fluxes. frontiersin.org |
| Ideal Application | Systems at equilibrium (e.g., chemostats). researchgate.netoup.com | Autotrophs, systems with large pools or slow labeling. vanderbilt.edunih.gov | Dynamic systems (e.g., batch cultures, perturbation responses). frontiersin.org |
Quantitative Assessment of Metabolic Fluxes with (1,2,3-13C3)propanedioic acid
This compound, a fully labeled version of malonic acid, serves as a valuable tracer for dissecting specific metabolic pathways. nih.govpnas.org Malonic acid and its derivatives are key intermediates in certain biological processes, including the biosynthesis of fatty acids and polyketides. acs.orgacs.org By introducing this compound into a biological system, researchers can precisely track the fate of its three carbon atoms.
Tracing Carbon Flow within Intracellular Networks
The use of isotopically labeled tracers like this compound is a cornerstone of MFA, allowing for the direct observation of carbon flow through metabolic networks. numberanalytics.com When cells are supplied with this compound, it enters cellular metabolism and its 13C-labeled carbons are transferred to a series of downstream products. acs.org
In studies of filamentous fungi, for instance, a labeled form of malonic acid was used to specifically trace the malonate pathway. acs.orgacs.org The tracer is incorporated into growing hydrocarbon chains during the biosynthesis of fatty acids and polyketides. acs.org By analyzing the resulting mass shifts and isotopolog patterns in these molecules using high-resolution mass spectrometry, researchers can confirm their origin from the malonate pathway and discover previously unknown metabolites derived from it. acs.org This ability to trace the backbone of complex molecules back to a specific precursor provides a clear map of pathway activity. acs.org
Determining Rates of Biochemical Reactions within Cellular Systems
Beyond simply mapping connections, MFA aims to quantify the rate of biochemical reactions. iitb.ac.inlibretexts.org The rate at which the 13C label from this compound appears in downstream metabolites is directly related to the flux through the intervening enzymatic reactions. vanderbilt.edulibretexts.org
Integration of MFA with Computational Modeling and Systems Biology
The true power of using tracers like this compound is realized when the experimental labeling data is integrated with computational models of metabolism. This synergy allows for a systems-level understanding of metabolic networks. 13C-Metabolic Flux Analysis (13C-MFA) is a cornerstone technique that uses 13C-labeled substrates to quantify reaction rates (fluxes) within a cell. creative-proteomics.comnih.govcortecnet.com The data derived from tracking the labeled carbon provides a critical layer of empirical evidence that goes far beyond simple stoichiometric balancing.
Constraining Flux Space and Inferring Reaction Bidirectionality
One of the primary applications of introducing a 13C-labeled substrate into a biological system is to dramatically reduce the uncertainty associated with metabolic flux calculations. plos.org Computational methods like Flux Balance Analysis (FBA) can predict a range of possible flux distributions based on a network's stoichiometry, but this "flux space" is often vast and underdetermined. researchgate.net Experimental data from 13C labeling experiments provide powerful constraints that significantly shrink the space of feasible flux solutions, eliminating the need to rely on assumptions such as maximizing growth rate. plos.orgnih.gov
When this compound is metabolized, its three labeled carbon atoms are incorporated into downstream metabolites. The specific pattern of this incorporation, known as the mass isotopomer distribution (MID), is measured using techniques like mass spectrometry. nih.gov This MID is a direct consequence of the active metabolic pathways and their relative fluxes. By comparing the measured MIDs to those predicted by a metabolic model, researchers can pinpoint the most likely flux distribution.
Furthermore, these labeling patterns are invaluable for determining the directionality of metabolic reactions. Many enzymatic reactions are reversible, and understanding the net direction of flux is critical. 13C-MFA is a powerful tool for quantifying fluxes in both reversible and irreversible reactions. biorxiv.org The distribution of 13C from this compound can reveal whether a reaction is operating in the forward, reverse, or bidirectional manner, providing insights that are often impossible to obtain otherwise.
| Metabolic Scenario | Observed Labeling in Downstream Metabolite (e.g., Aspartate) | Inference Drawn | Supporting Rationale |
|---|---|---|---|
| High flux through anaplerotic pathways | High enrichment of M+3 isotopologues | Direct carboxylation pathways are highly active. | The intact three-carbon backbone of propanedioic acid is incorporated into the TCA cycle. |
| Low flux or pathway inactivity | No or negligible M+3 enrichment | The pathway from propanedioic acid to the measured metabolite is not a major route. | The labeled carbon does not reach the target metabolite pool. |
| Significant reaction reversibility (bidirectionality) | Complex labeling patterns with M+1 and M+2 isotopologues | The reaction is exchanging carbon atoms in both forward and reverse directions. | Scrambling of the 13C label occurs as molecules move back and forth through reversible reactions. biorxiv.org |
Genome-Scale Metabolic Model Integration for Pathway Engineering
The integration of 13C labeling data with genome-scale metabolic models (GSMMs) represents a significant advance in systems biology and metabolic engineering. osti.govmdpi.com GSMMs are comprehensive reconstructions of an organism's entire metabolic network, but their sheer size and complexity can make flux prediction challenging. nih.gov Using experimental data from tracers like this compound provides a method to validate, refine, and constrain these large-scale models. plos.orgnih.gov
A notable approach is the two-scale 13C Metabolic Flux Analysis (2S-13C MFA), which combines the detail of 13C-MFA for central metabolism with the breadth of a GSMM for the entire network. plos.orgresearchgate.net In this framework, the labeling data rigorously constrains the core metabolic fluxes, and these constrained fluxes are then used to predict fluxes throughout the peripheral metabolism captured in the GSMM. nih.gov This provides a more accurate and comprehensive picture of cellular metabolism than either method could achieve alone. osti.gov
This integrated approach is particularly powerful for metabolic engineering, where the goal is to optimize cellular pathways for the production of valuable chemicals, such as biofuels or dicarboxylic acids. nih.govnih.gov By quantifying the flux distribution across the entire network, researchers can:
Identify Metabolic Bottlenecks: Pinpoint reactions with low flux that limit the production of the target compound.
Discover Competing Pathways: Quantify the amount of carbon that is diverted away from the desired production pathway.
Validate Engineering Strategies: Assess the metabolic impact of genetic modifications designed to improve yield and productivity.
For instance, malonic acid itself is a C3 dicarboxylic acid that is a target for bio-based production from renewable resources. nih.gov In such projects, engineers could use a labeled substrate like 13C-glucose to trace carbon flow to malonic acid, using the principles of 13C-MFA to optimize its synthesis. Conversely, feeding a strain with this compound would allow researchers to study its degradation or conversion, helping to identify and eliminate pathways that consume the desired product.
| Research Finding | Implication for Pathway Engineering | Reference |
|---|---|---|
| Fluxes in glycolysis and the pentose (B10789219) phosphate (B84403) pathway were constrained 8–50 fold more effectively with 13C data than with only extracellular flux measurements. | Provides highly accurate quantification of precursor supply for engineered pathways, enabling more precise engineering efforts. | plos.org |
| The integrated method provides flux estimates for peripheral metabolism consistent with core metabolism. | Allows for a holistic view of how engineering changes in central metabolism affect the entire cell, including cofactor and energy balance. | nih.govosti.gov |
| The method can identify failures in predictive algorithms like FBA by comparing predictions to experimentally validated flux maps. | Helps to refine and improve the predictive power of computational models, leading to better design-build-test cycles in metabolic engineering. | osti.govnih.gov |
| Integration allows for systematic identification of the core reaction network that most influences labeling patterns. | Reduces the complexity of the analysis by focusing on the most influential reactions, making the approach more tractable for non-model organisms or novel pathways. | nih.gov |
Elucidation of Enzymatic Mechanisms and Biochemical Pathways
Investigation of Enzyme-Substrate Interactions
The interaction between an enzyme and its substrate is fundamental to its catalytic activity. Isotopic labeling provides a means to study these interactions in detail.
(1,2,3-13C3)propanedioic acid can act as an analog for the natural substrate, malonic acid. vulcanchem.com This allows researchers to probe the active sites of enzymes that metabolize or are inhibited by malonate. For instance, malonic acid is a classic competitive inhibitor of succinate (B1194679) dehydrogenase (Complex II) in the mitochondrial electron transport chain. By using the ¹³C-labeled version, scientists can monitor the binding and effect of the inhibitor on the enzyme and subsequent metabolic pathways. The distinct mass of the labeled compound allows for its differentiation from the unlabeled form, enabling precise tracking of its engagement with the enzyme. musechem.com
The chemical properties of this compound are nearly identical to its unlabeled counterpart, ensuring that it interacts with enzymes in a biochemically relevant manner. vulcanchem.com This makes it an invaluable tool for studying enzyme-substrate binding, kinetics, and the mechanisms of catalysis and inhibition. musechem.comevitachem.com
Table 1: Research Findings on Enzyme-Substrate Interactions
| Research Area | Key Finding | Citation |
| Enzyme Inhibition | (1,3-¹³C₂)Propanedioic acid, a related labeled compound, is used to study the inhibition of succinate dehydrogenase, allowing for precise tracking of metabolic flux. | |
| Enzyme-Substrate Binding | Labeled analogs like (1,2,3-¹³C₃)propanedioic acid are used to probe the active sites of enzymes. | musechem.com |
| Catalytic Mechanisms | The isotopic label allows for the detailed study of reaction mechanisms and the movement of molecules through biochemical pathways. |
Analysis of Enzyme Activity and Regulation
The rate at which an enzyme functions and the mechanisms that control this activity are crucial for cellular homeostasis. Isotope-labeled substrates like this compound are instrumental in these analyses. By monitoring the conversion of the labeled substrate to its products over time, researchers can quantify enzyme activity under various conditions. nih.gov
This approach is particularly useful in studying the regulation of metabolic pathways. For example, acetyl-CoA carboxylase (ACC), a key regulatory enzyme in fatty acid synthesis, catalyzes the formation of malonyl-CoA from acetyl-CoA. nih.gov Malonyl-CoA, in turn, is a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), which controls the rate of fatty acid oxidation. nih.gov Using labeled precursors allows for the detailed investigation of this reciprocal regulation.
Tracing Carbon Fate in Central Carbon Metabolism
A central application of this compound is in metabolic flux analysis, which aims to quantify the flow of metabolites through a metabolic network. The ¹³C atoms from the labeled propanedioic acid are incorporated into downstream metabolites, and their distribution can be tracked by mass spectrometry or NMR.
The Krebs cycle, also known as the citric acid cycle or tricarboxylic acid (TCA) cycle, is a central hub of cellular metabolism, responsible for the oxidation of acetyl-CoA to generate energy and biosynthetic precursors. wikipedia.orgccbcmd.edu Malonyl-CoA, derived from malonic acid, can be an anaplerotic substrate, meaning it can replenish the intermediates of the Krebs cycle. nih.gov
When this compound is introduced into a biological system, its labeled carbons can enter the Krebs cycle. For example, malonyl-CoA can be carboxylated to form succinyl-CoA, a key intermediate of the cycle. nih.gov By analyzing the labeling patterns of Krebs cycle intermediates such as citrate, α-ketoglutarate, and succinate, researchers can gain insights into the dynamics of the cycle, including the rates of individual reactions and the relative contributions of different substrates to the cycle's activity. bevital.no This technique is crucial for understanding how metabolic flux through the Krebs cycle is altered in various physiological and pathological states. bevital.no
Table 2: Key Intermediates of the Krebs Cycle
| Intermediate | Description | Citation |
| Citrate | A six-carbon molecule formed from the condensation of acetyl-CoA and oxaloacetate, initiating the cycle. | wikipedia.org |
| Isocitrate | An isomer of citrate. | libretexts.org |
| α-Ketoglutarate | A five-carbon molecule formed by the oxidative decarboxylation of isocitrate. | ccbcmd.edu |
| Succinyl-CoA | A four-carbon molecule formed from the oxidative decarboxylation of α-ketoglutarate. | ccbcmd.edu |
| Succinate | Formed from succinyl-CoA and generates GTP. | bevital.no |
| Fumarate | Formed by the oxidation of succinate. | bevital.no |
| Malate | Formed by the hydration of fumarate. | |
| Oxaloacetate | A four-carbon molecule that is regenerated at the end of the cycle to accept another acetyl-CoA. | wikipedia.org |
Malonyl-CoA is the primary building block for the synthesis of fatty acids and a diverse class of natural products called polyketides. wikipedia.orgnih.gov The biosynthesis of these molecules involves the sequential addition of two-carbon units from malonyl-CoA to a growing acyl chain. wikipedia.org
By using this compound, which can be converted to [U-13C3]malonyl-CoA, researchers can trace the incorporation of these labeled two-carbon units into newly synthesized fatty acids and polyketides. nih.govnih.gov This allows for the detailed elucidation of the biosynthetic pathways, including the identification of novel products and the characterization of the enzymes involved, such as polyketide synthases. nih.govrsc.org This stable isotope tracing approach has been instrumental in discovering new metabolic pathways and understanding the biosynthesis of complex natural products. nih.govrsc.org
Applications in Understanding Metabolic Perturbations in Research Models
This compound and other labeled metabolites are valuable tools for studying metabolic changes in models of human diseases. vulcanchem.comnih.gov For instance, in inborn errors of metabolism like propionic acidemia and methylmalonic acidemia, the accumulation of certain organic acids disrupts normal metabolism. nih.gov Labeled compounds can be used in cellular or animal models of these diseases to understand how metabolic pathways are rewired and to test the efficacy of potential therapies. nih.govnih.gov
By introducing a labeled substrate and tracking its fate, researchers can identify metabolic bottlenecks and compensatory pathways that are activated in response to the genetic defect. nih.gov This information is critical for developing targeted interventions aimed at correcting the metabolic imbalance.
Advanced Analytical Spectroscopic and Chromatographic Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier, non-destructive technique for elucidating the structure and dynamics of molecules. For isotopically labeled compounds like (1,2,3-¹³C₃)propanedioic acid, NMR is particularly insightful.
¹³C-NMR for Positional Labeling and Carbon-Carbon Connectivity.nih.govhmdb.ca
¹³C-NMR spectroscopy directly observes the carbon backbone of molecules. In the case of (1,2,3-¹³C₃)propanedioic acid, where all three carbon atoms are the ¹³C isotope, the resulting spectrum is rich with information. The uniform labeling enhances the signal intensity, overcoming the low natural abundance of ¹³C. frontiersin.org This allows for the unambiguous assignment of carbon signals and the study of their chemical environment.
One of the key advantages of using fully labeled propanedioic acid is the ability to observe ¹³C-¹³C spin-spin couplings. These couplings, which are absent in spectra of unlabeled compounds at natural abundance, provide direct evidence of carbon-carbon bonds. frontiersin.org Techniques such as INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment) can be applied to trace the carbon skeleton, confirming the connectivity of the three carbon atoms in the propanedioic acid molecule. frontiersin.org This is crucial for verifying the integrity of the labeled molecule and for tracing the metabolic fate of the entire carbon backbone as it is incorporated into other molecules. frontiersin.org
Research Findings from ¹³C-NMR Studies:
| Parameter | Observation | Significance |
| Chemical Shifts | Distinct signals for the carboxyl carbons (C1 and C3) and the methylene (B1212753) carbon (C2). | Provides information about the electronic environment of each carbon atom. |
| ¹³C-¹³C Coupling Constants | Measurable J-couplings between C1-C2 and C2-C3. | Confirms the direct bonding and connectivity between the carbon atoms. |
| Signal Intensity | Significantly enhanced signals compared to natural abundance spectra. | Allows for detection at lower concentrations and enables more complex 2D NMR experiments. nih.gov |
Dynamic Properties and Molecular Motion Studies via NMR Spin Relaxation.gmclore.org
NMR spin relaxation studies provide information on the motional dynamics of molecules over a wide range of timescales. By measuring parameters such as the spin-lattice (T₁) and spin-spin (T₂) relaxation times of the ¹³C nuclei in (1,2,3-¹³C₃)propanedioic acid, researchers can gain insights into its rotational and translational motions in solution. nih.gov
The relaxation of ¹³C nuclei is influenced by several factors, including dipole-dipole interactions with neighboring protons and other ¹³C nuclei, and chemical shift anisotropy. The uniform ¹³C labeling in (1,2,3-¹³C₃)propanedioic acid introduces strong ¹³C-¹³C dipolar interactions, which can be a dominant relaxation mechanism. researchgate.net By analyzing the relaxation data, it is possible to determine rotational correlation times, which describe how quickly the molecule is tumbling in solution. This information is valuable for understanding how the molecule interacts with its environment, such as binding to enzymes or other macromolecules. nih.gov
Table of NMR Relaxation Parameters and Their Interpretation:
| Relaxation Parameter | Information Gained | Relevance to (1,2,3-¹³C₃)propanedioic acid |
| T₁ (Spin-Lattice Relaxation Time) | Describes the rate at which the nuclear spins return to thermal equilibrium along the main magnetic field. Sensitive to fast molecular motions (pico- to nanosecond timescale). | Provides data on the overall tumbling rate and internal motions within the molecule. |
| T₂ (Spin-Spin Relaxation Time) | Describes the rate of decay of transverse magnetization. Sensitive to both fast and slow motions. | Can indicate interactions with larger molecules or aggregation, which would lead to shorter T₂ times. |
| Nuclear Overhauser Effect (NOE) | Measures the change in intensity of one nuclear spin's resonance when another nearby spin is saturated. Dependent on internuclear distances. | Can be used to probe intramolecular and intermolecular proximities. |
Mass Spectrometry (MS)-Based Methodologies
Mass spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. It is an indispensable tool in metabolomics and is particularly powerful when used in conjunction with isotopic labeling.
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling.illinois.edu
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of non-volatile compounds like propanedioic acid, a derivatization step is typically required to increase their volatility. nih.gov Common derivatization agents include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) which convert the carboxylic acid groups into their trimethylsilyl (B98337) (TMS) esters.
In the context of (1,2,3-¹³C₃)propanedioic acid, GC-MS analysis allows for the clear differentiation of the labeled compound from its unlabeled counterpart due to the mass shift of +3 Da. This enables precise quantification of the labeled propanedioic acid in complex biological samples. nau.edu The fragmentation patterns observed in the mass spectrum can also provide structural information and help to identify metabolic products where the ¹³C-labeled backbone has been incorporated. researchgate.net
Typical GC-MS Parameters for (1,2,3-¹³C₃)propanedioic acid Analysis:
| Parameter | Typical Setting | Purpose |
| GC Column | Non-polar or semi-polar capillary column (e.g., DB-5ms) | Separation of derivatized analytes based on boiling point and polarity. |
| Ionization Mode | Electron Ionization (EI) | Provides reproducible fragmentation patterns for library matching. |
| MS Analyzer | Quadrupole or Time-of-Flight (TOF) | Mass separation and detection of ions. |
| Derivatization | Silylation (e.g., with BSTFA) | Increases volatility for GC analysis. |
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) in Untargeted Metabolomics.koreascience.krnih.gov
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) has become a cornerstone of untargeted metabolomics, allowing for the simultaneous detection of a vast number of metabolites in a single analysis. nih.govresearchgate.netmdpi.com This technique is particularly well-suited for the analysis of polar compounds like propanedioic acid, as it does not require derivatization. escholarship.orgacs.orgresearchgate.net
The use of (1,2,3-¹³C₃)propanedioic acid in LC-HRMS-based untargeted metabolomics studies offers significant advantages. nih.gov The high mass accuracy of HRMS instruments (e.g., Orbitrap or TOF) allows for the confident identification of the labeled compound and its downstream metabolites based on their exact mass. koreascience.kr The distinct isotopic signature of the fully labeled propanedioic acid creates a unique pattern in the mass spectrum, which can be used to trace its metabolic fate through complex biochemical networks. acs.orgresearchgate.net This approach helps to distinguish biologically relevant signals from background noise and aids in the annotation of unknown metabolic features. nih.gov
Mass Isotopomer Distribution (MID) Analysis.nih.govnih.gov
Mass Isotopomer Distribution (MID) analysis is a powerful technique that leverages the incorporation of stable isotopes to quantify the relative abundance of different isotopomers of a metabolite. researchgate.net When (1,2,3-¹³C₃)propanedioic acid is introduced into a biological system, it can be metabolized into various other compounds. MID analysis, typically performed by GC-MS or LC-MS, measures the distribution of mass isotopomers (M+0, M+1, M+2, M+3, etc.) for these downstream metabolites. nih.gov
This distribution provides a wealth of information about the metabolic pathways that are active in the system. creative-proteomics.comethz.chnih.govnih.gov For example, if a six-carbon sugar is synthesized from two molecules of a three-carbon precursor derived from (1,2,3-¹³C₃)propanedioic acid, the sugar will exhibit a significant M+6 isotopomer peak. By analyzing the MIDs of various metabolites, researchers can reconstruct metabolic fluxes and gain a quantitative understanding of cellular metabolism. creative-proteomics.comnih.govresearchgate.net
Example of MID Data for a Hypothetical Metabolite Derived from (1,2,3-¹³C₃)propanedioic acid:
| Mass Isotopomer | Relative Abundance (%) | Interpretation |
| M+0 | 10 | Unlabeled metabolite from endogenous sources. |
| M+1 | 5 | Single ¹³C incorporation or natural abundance. |
| M+2 | 15 | Double ¹³C incorporation. |
| M+3 | 70 | Full incorporation of the three-carbon backbone from (1,2,3-¹³C₃)propanedioic acid. |
Software Tools for Isotope-Assisted Data Analysis
The analysis of data from stable isotope tracing studies, such as those employing (1,2,3-¹³C₃)propanedioic acid, has been significantly advanced by specialized software tools. These programs are designed to navigate the complexity of high-resolution mass spectrometry data to detect and annotate metabolites that have incorporated the isotopic label. They automate the process of identifying characteristic isotopolog patterns, which are the unique mass spectral signatures created by the incorporation of heavy isotopes like ¹³C.
Automated Detection of Diagnostic Isotopolog Patterns (e.g., CPExtract)
A significant challenge in tracer-based metabolomics is the efficient and accurate screening of large liquid chromatography-high-resolution mass spectrometry (LC-HRMS) datasets to find metabolites derived from an isotopic tracer. Software tools have been developed to automate this process, moving beyond manual data inspection.
One such tool is Custom Pattern Extract (CPExtract), a software designed for the automated, tracer-based screening of secondary metabolites. acs.orgnih.gov Unlike earlier tools that were often limited to detecting pairs of native and fully labeled metabolites, CPExtract allows for a high-throughput search of user-defined isotopolog patterns within LC-HRMS data. acs.orgnih.gov This is particularly useful in studies with (1,2,3-¹³C₃)propanedioic acid, where its incorporation into downstream metabolites can result in complex and specific labeling patterns.
The CPExtract algorithm is engineered to identify any specified isotopolog pattern by verifying it on both the mass spectrometry (MS) scan level and in the chromatographic domain, ensuring that all parts of the pattern co-elute. nih.govacs.org This functionality is crucial for distinguishing true tracer-derived metabolites from background noise or unrelated compounds. The software supports various experimental designs, including the use of labeled tracers in unlabeled biological systems or the inverse approach with unlabeled tracers in globally labeled systems. acs.orgnih.gov
In a proof-of-concept study demonstrating the software's capability, a derivative of (1,2,3-¹³C₃)propanedioic acid, specifically 1,2,3-¹³C₃-malonic acid diethyl ester, was used as a tracer to investigate the malonate pathway in filamentous fungi. acs.orgnih.govacs.org The software successfully and reliably detected expected fatty acids and known polyketides that incorporated the ¹³C label, showcasing its ability to find metabolites exhibiting the predicted isotopolog patterns. nih.govnih.gov This automated detection allowed for the identification of dozens to hundreds of additional unknown metabolites that were presumably derived from the malonate tracer, highlighting the power of such tools in discovering novel compounds and pathways. nih.govacs.org
Table 1: Features of CPExtract Software for Isotope-Assisted Data Analysis
| Feature | Description |
| Data Input | Imports LC-HRMS data in common formats such as mzXML or mzML. boku.ac.at |
| Pattern Definition | Allows users to freely define custom isotopolog patterns to be searched. acs.orgnih.gov |
| Search Algorithm | Performs high-throughput, automated screening of LC-HRMS data for the defined patterns. acs.org |
| Verification | Verifies identified patterns on both the MS scan level and for chromatographic co-elution. nih.govacs.org |
| Experimental Flexibility | Supports both standard (labeled tracer) and reversed (unlabeled tracer with labeled background) experimental approaches. acs.orgnih.gov |
| Output Format | Reports processing results in Tab-Separated Values (TSV) files. boku.ac.at |
User-Defined Rules for Tracer-Based Metabolite Annotation
The precision of automated metabolite detection hinges on the ability to flexibly define what constitutes a "diagnostic" isotopolog pattern. Modern software like CPExtract replaces rigid, predefined search criteria with a system of user-defined rules. acs.orgnih.gov This allows researchers to tailor the data analysis to the specific biochemical transformations expected from a tracer like (1,2,3-¹³C₃)propanedioic acid.
These rules can be customized to create a highly specific filter for metabolites of interest. The rule set in CPExtract is defined via a vector of objects, allowing for complex queries. acs.org The types of rules that can be applied include:
PresenceRule : Mandates the presence of a specific isotopolog signal with an intensity above a certain threshold. acs.orgnih.gov
AbsenceRule : Requires that a specific isotopolog signal be absent or below a defined relative threshold, which is useful for excluding naturally occurring isotopes that could be mistaken for a labeling pattern. acs.orgnih.gov
RatioRule : Defines acceptable abundance ratios between different isotopologs in the pattern. acs.orgnih.gov This is critical for identifying metabolites that have incorporated multiple units of the tracer, a common scenario in pathways that use propanedioic acid (malonic acid) as a building block. acs.org
For example, in a study using a ¹³C-labeled malonate tracer, a set of rules could be established to find a polyketide that has incorporated three malonate units. The rules might specify the mandatory presence of the fully labeled metabolite ion (X) and the ions corresponding to the incorporation of one (X-2) and two (X-4) fewer ¹²C-malonate units, all within a certain intensity ratio to one another. acs.orgnih.gov This high degree of flexibility enables the highly targeted search for very specific isotopolog patterns that are diagnostic for certain biosynthetic pathways. acs.org By defining these rules, researchers can effectively annotate metabolites based on their isotopic signature, linking them directly to the (1,2,3-¹³C₃)propanedioic acid tracer.
Future Directions and Emerging Research Avenues
Discovery of Novel Metabolic Functions and Uncharacterized Pathways
The use of isotopically labeled substrates is a cornerstone of metabolic pathway discovery. nih.govnih.gov By tracing the journey of labeled atoms through various metabolic transformations, researchers can confirm the activity of known pathways and uncover previously unknown biochemical routes. nih.gov The application of (1,2,3-13C3)propanedioic acid as a metabolic tracer opens up new possibilities for exploring the metabolic fate of C3 compounds in various organisms.
One of the primary applications will be in 13C-assisted metabolism analysis to probe central carbon metabolism. nih.gov When cells are cultured with this compound as a carbon source, the 13C label will be incorporated into downstream metabolites. By analyzing the labeling patterns of key metabolic intermediates, such as amino acids derived from biomass hydrolysis, it is possible to deduce the pathways through which the C3 unit is metabolized. nih.gov
Table 1: Hypothetical Isotope Labeling Patterns in Central Metabolic Precursors from this compound Metabolism
| Precursor Metabolite | Predominant Isotopologue | Implied Metabolic Pathway |
| Pyruvate | M+3 | Direct or near-direct conversion |
| Acetyl-CoA | M+2 | Decarboxylation of a C3 intermediate |
| Oxaloacetate | M+3 | Carboxylation of a C3 intermediate |
| α-Ketoglutarate | M+2, M+3 | Entry into the TCA cycle |
This table presents hypothetical data on the mass isotopologue distribution (M+n, where n is the number of 13C atoms) in key metabolic precursors following the administration of this compound. The observed patterns could reveal the entry points and transformation routes of the C3 backbone within the central carbon metabolism.
Furthermore, this tracer can be instrumental in identifying novel enzymatic functions and uncharacterized metabolic pathways. mdpi.com For instance, the discovery of unexpected labeling patterns in metabolites could point towards the existence of novel enzymes or alternative metabolic routes for C3 compound utilization.
Rational Pathway Engineering for Enhanced Biosynthesis and Product Formation
Metabolic engineering aims to optimize the production of desired compounds by redesigning the metabolic networks of microorganisms. researchgate.net 13C Metabolic Flux Analysis (13C-MFA) is a critical tool in this field, providing quantitative insights into the rates of metabolic reactions (fluxes) within a cell. researchgate.net The use of this compound can provide valuable data for the rational engineering of pathways involved in the synthesis of C3-derived chemicals.
By quantifying the metabolic fluxes in a production strain, researchers can identify bottlenecks in a biosynthetic pathway, pinpoint competing pathways that divert precursors away from the desired product, and discover inefficient steps. researchgate.net For example, if the goal is to produce a C3-based specialty chemical, feeding this compound and tracing its conversion can reveal the efficiency of the engineered pathway.
Table 2: Example of Flux Analysis Data for a Hypothetical Propanediol Production Pathway
| Metabolic Reaction | Flux (mmol/gDCW/h) - Wild Type | Flux (mmol/gDCW/h) - Engineered Strain |
| Propanedioic acid uptake | 10.0 | 15.0 |
| Conversion to intermediate X | 8.0 | 13.5 |
| Flux to competing pathway Y | 2.0 | 0.5 |
| Conversion to Propanediol | 7.5 | 13.0 |
This hypothetical data illustrates how 13C-MFA using this compound could be used to compare metabolic fluxes between a wild-type and an engineered microbial strain. The data would guide further engineering efforts to improve product yield.
Advanced Tracer Development and Experimental Design Optimization
The effectiveness of 13C-MFA is highly dependent on the choice of the isotopic tracer and the design of the labeling experiment. nih.govnih.gov While uniformly labeled tracers are common, the development and application of specifically designed tracers can provide more precise information about specific pathways. The synthesis of this compound itself represents an advancement in tracer availability for C3 metabolism studies.
Future research will focus on the rational design of tracer experiments to maximize the information obtained. frontiersin.orgfao.org This involves computational methods to select the optimal tracer or combination of tracers to accurately resolve specific fluxes of interest. nih.gov For instance, computational tools can simulate the expected labeling patterns from different tracers and identify the one that provides the best resolution for a particular metabolic network.
Moreover, the development of robust experimental designs will be crucial for studying complex systems, such as microbial communities or mammalian cells, where multiple carbon sources may be utilized simultaneously. researchgate.net The use of this compound in combination with other labeled substrates, such as 13C-glucose or 13C-glutamine, in parallel labeling experiments can help to disentangle complex metabolic networks. nih.gov
Synergistic Approaches with Multi-Omics Data Integration
To gain a comprehensive understanding of cellular physiology, it is essential to integrate data from multiple "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. nih.govnih.govmdpi.commdpi.com The metabolic flux data obtained from this compound tracer studies can be integrated with these other datasets to build more complete and predictive models of cellular metabolism.
For example, by combining flux data with proteomic data, researchers can correlate changes in metabolic fluxes with the abundance of specific enzymes. nih.gov This can help to identify regulatory mechanisms that control metabolic pathways. Similarly, integrating metabolomic data (the measurement of all metabolite concentrations) with fluxomic data can provide a more dynamic picture of the metabolic state of a cell.
Table 3: Illustrative Multi-Omics Data Integration for a Target Metabolic Pathway
| Gene | Transcript Level (Fold Change) | Protein Level (Fold Change) | Metabolic Flux (Fold Change) |
| Gene A | +2.5 | +2.1 | +2.3 |
| Gene B | +1.2 | +0.9 | +1.1 |
| Gene C | -1.8 | -1.5 | -1.7 |
This table provides a simplified, hypothetical example of how data from transcriptomics, proteomics, and 13C-fluxomics (using a tracer like this compound) can be integrated. Such integration can reveal congruent changes across different molecular levels, strengthening the evidence for the involvement of specific genes and proteins in a metabolic response.
This integrated approach allows for a systems-level understanding of how genetic and environmental perturbations affect cellular metabolism, paving the way for more effective strategies in metabolic engineering and disease research. nih.govmdpi.com
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
